Mimosifoliol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

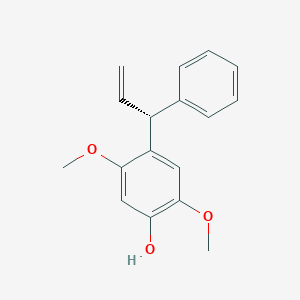

Mimosifoliol, also known as this compound, is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Mimosifoliol

The synthesis of this compound has been achieved through various methodologies, showcasing its structural complexity and the potential for enantioselective synthesis. One notable approach involves the use of chiral vinyl ethers in asymmetric cycloadditions to create chiral intermediates leading to this compound .

Key Synthesis Steps:

- Starting Material : Acetophenone is transformed into 3-dimethylamino-1-phenylpropan-1-one hydrochloride.

- Reduction : The intermediate is reduced using sodium borohydride to yield 3-dimethylamino-1-phenylpropan-1-ol.

- Formation of this compound : Subsequent reactions with ethyl chloroformate and diisopropylethylamine yield this compound with high purity and yield .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial properties. It has been shown to inhibit various pathogens, suggesting its potential as a natural antimicrobial agent .

Antioxidant Activity

Studies have demonstrated that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer .

Enzyme Inhibition

Molecular docking studies have revealed that this compound effectively inhibits the enzyme aspulvinone dimethylallyltransferase. This inhibition can be significant in developing treatments for diseases where this enzyme plays a role .

Material Science Applications

This compound's unique chemical properties also lend themselves to applications in material science.

Nonlinear Optical Properties

This compound has been characterized as a good nonlinear optical material, with hyperpolarizability values significantly higher than those of conventional materials like urea. This property makes it suitable for applications in photonics and optoelectronics .

Nanotechnology

The phenolic structure of this compound enables its use in phenolic-enabled nanotechnology. It can be utilized for the bottom-up synthesis of nanohybrid materials, which have applications in biomedicine and environmental science .

Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus demonstrated significant inhibition zones compared to control groups. The results indicate its potential as a natural preservative in food and pharmaceutical applications.

Antioxidant Mechanism

In vitro assays showed that this compound reduced reactive oxygen species (ROS) levels in human cell lines, highlighting its protective role against oxidative stress-induced damage. This finding supports its potential use in nutraceutical formulations aimed at enhancing health.

Análisis De Reacciones Químicas

Domino o-Quinone Methide Cycloaddition

The enantioselective synthesis of mimosifoliol leverages a domino sequence involving o-quinone methide (o-QM) intermediates. This method, reported by Pettus and colleagues, involves:

-

Cycloaddition : A [4+2] cycloaddition between o-QM and chiral enol ethers (e.g., trans-2-phenyl-1-cyclohexanol vinyl ether) to form the benzopyran core.

-

Conjugate Addition : Subsequent 1,4-conjugate addition of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to the o-QM intermediate (Scheme 1) .

| Key Steps | Conditions | Yield | Diastereoselectivity |

|---|---|---|---|

| o-QM formation | Acid-mediated elimination (HCl) | 85% | N/A |

| Cycloaddition | Toluene, –40°C, 12 h | 78% | >95% de |

| Grignard addition | THF, 0°C → rt, 2 h | 82% | N/A |

This method achieves high stereocontrol and has been applied to the total synthesis of (+)-mimosifoliol and related analogs .

Lateral Lithiation and Wittig Reaction

A racemic synthesis employs lateral lithiation for regioselective functionalization:

-

Lithiation : Directed lithiation of diarylmethanes at the bridging CH₂ position using LDA (lithium diisopropylamide) at –78°C .

-

Formylation : Trapping the lithiated intermediate with DMF to yield an aldehyde.

-

Wittig Olefination : Reaction with ylides (e.g., Ph₃P=CH₂) to install the vinyl group .

Example Procedure :

-

Lateral lithiation of 2-bromo-1,4-dimethoxybenzene with LDA (–78°C, THF).

-

Quenching with DMF to afford 2,5-dimethoxybenzaldehyde (96% yield).

-

Wittig reaction with methyltriphenylphosphonium bromide (92% yield) .

Regioselective Functionalization

The use of ortho-quinone methides enables precise regioselectivity:

-

Electrophilic Aromatic Substitution : o-QM intermediates react at the para position due to electronic and steric effects.

-

Protecting Group Strategy : –OBOC (ortho-benzyloxycarbonyl) groups enhance regioselectivity during conjugate additions .

Key Observation :

-

Substrate 50 (4-hydroxy alcohol) reacts with ethyl chloroformate and DIPEA to yield this compound with 80% efficiency, outperforming other regioisomers .

Computational Insights

Frontier molecular orbital (FMO) analysis of this compound reveals:

Propiedades

Fórmula molecular |

C17H18O3 |

|---|---|

Peso molecular |

270.32 g/mol |

Nombre IUPAC |

2,5-dimethoxy-4-[(1R)-1-phenylprop-2-enyl]phenol |

InChI |

InChI=1S/C17H18O3/c1-4-13(12-8-6-5-7-9-12)14-10-17(20-3)15(18)11-16(14)19-2/h4-11,13,18H,1H2,2-3H3/t13-/m1/s1 |

Clave InChI |

BDTSIQXDGUXNMC-CYBMUJFWSA-N |

SMILES isomérico |

COC1=CC(=C(C=C1[C@H](C=C)C2=CC=CC=C2)OC)O |

SMILES canónico |

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)OC)O |

Sinónimos |

mimosifoliol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.